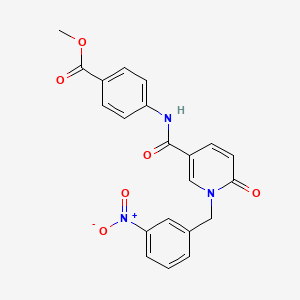

Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

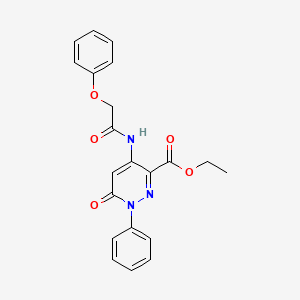

“Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains several functional groups including a nitro group (-NO2), a benzyl group (C6H5CH2-), a pyridine ring, a carboxamide group (-CONH2), and a benzoate ester group (C6H5COO-). The presence of these functional groups suggests that this compound may have interesting chemical properties and reactivity .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, nitration is a common method for introducing a nitro group into a molecule . The benzyl group could be introduced through a Friedel-Crafts alkylation . The pyridine ring could be formed through a multi-step process involving condensation and cyclization reactions . The carboxamide and benzoate ester groups could be introduced through nucleophilic acyl substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The nitro group is a strong electron-withdrawing group, which would have a significant effect on the electronic structure of the molecule . The benzyl group and the benzoate ester group are both phenyl-containing groups, which means they would contribute to the overall aromaticity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The nitro group is susceptible to reduction reactions, potentially forming an amine . The benzyl group could undergo oxidation reactions . The pyridine ring could participate in electrophilic aromatic substitution reactions . The carboxamide group could undergo hydrolysis, forming a carboxylic acid and an amine . The benzoate ester group could also undergo hydrolysis, forming a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups would likely make this compound soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn depend on the molecular structure .Applications De Recherche Scientifique

Biochemical Processes

Enzyme Catalysis and Mechanism Studies

The study of benzoate-4-hydroxylase from soil pseudomonads, an enzyme that catalyzes the oxidation of benzoate to p-hydroxybenzoate, provides insights into enzymatic reaction mechanisms involving similar chemical structures. This enzyme requires tetrahydropteridine, molecular oxygen, and specific metal ions for activity, highlighting the complex interplay of cofactors and substrates in biochemical pathways (Reddy & Vaidyanathan, 1976).

Drug Development

Bioreductive Prodrug Triggers

Research on 4-nitrobenzyl carbamates has explored their use as triggers for bioreductive prodrugs, with specific attention to their reductive fragmentation for releasing toxic amine-based drugs in hypoxic tumor environments. This approach leverages the unique property of nitrobenzyl derivatives to act as hypoxia-sensitive prodrug triggers, potentially improving the selectivity and efficacy of cancer therapeutics (Hay et al., 1999).

Synthetic Chemistry

Photodegradable Polymers

The development of photodegradable polymers containing o-nitrobenzyl groups, such as those discussed in the synthesis and photolysis studies of specific polyamides, opens avenues for creating materials with applications in microelectronics and environmentally responsive technologies. These materials exhibit controlled degradation upon exposure to light, enabling precise manipulation of their physical properties for various technological applications (Mathew et al., 1993).

Aminodideoxy Sugar Synthesis

The novel synthetic pathways for aminodideoxy sugars, which involve nitrobenzyl-protected intermediates, highlight the utility of nitrobenzyl groups in the synthesis of complex organic molecules. These methods enable the production of valuable sugar analogs for medicinal chemistry and biological studies (Baer & Neilson, 1965).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, compounds containing nitro groups can be explosive under certain conditions . Additionally, many organic compounds pose risks related to flammability, toxicity, and environmental impact .

Orientations Futures

The future directions for research on this compound would depend on its potential applications. For example, if this compound shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

methyl 4-[[1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O6/c1-30-21(27)15-5-8-17(9-6-15)22-20(26)16-7-10-19(25)23(13-16)12-14-3-2-4-18(11-14)24(28)29/h2-11,13H,12H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJXZOGLLNRXPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-4-methoxybenzamide](/img/structure/B2815132.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(naphthalen-1-yl)benzamide](/img/structure/B2815135.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(1H-pyrazol-1-yl)cyclohexyl]propanamide](/img/structure/B2815141.png)

![3-(3-Chlorophenyl)-8-((3,4-dimethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2815144.png)

![6-Tert-butyl-2-{[1-(cyclopentylmethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2815145.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2815147.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2815150.png)

![N-(furan-2-ylmethyl)-2-(3-(2-methoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2815153.png)